

# Application Notes and Protocols: Investigating ACT-335827 in Diet-Induced Obesity Models

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## Compound of Interest

Compound Name: ACT-335827

Cat. No.: B605164

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These application notes provide a detailed overview and experimental protocols for studying the effects of **ACT-335827**, a selective orexin receptor 1 (OXR1) antagonist, in a rat model of diet-induced obesity (DIO) and metabolic syndrome.

## Introduction

The orexin system is a key regulator of feeding behavior, energy homeostasis, and nutrient metabolism.<sup>[1][2]</sup> Pharmacological blockade of OXR1 has been shown to induce satiety and reduce the intake of palatable food in rodents.<sup>[1][2]</sup> The following protocols and data are derived from a study investigating the chronic effects of **ACT-335827** in a rat model that develops obesity and metabolic syndrome through a cafeteria-style diet.

## Data Summary

Chronic treatment with **ACT-335827** in diet-induced obese rats resulted in notable changes in food preference and certain metabolic parameters, although it did not significantly impact overall body weight gain or glucose intolerance. The key quantitative findings are summarized in the tables below.

### Table 1: Body Weight and Feed Efficiency

Group	Initial Body Weight (g)	Final Body Weight (g)	Body Weight Gain (g)	Feed Efficiency (%)
Standard Chow (SC) - Vehicle	550 ± 20	580 ± 22	30 ± 5	1.5 ± 0.3
Cafeteria Diet (CAF) - Vehicle	620 ± 25	655 ± 28	35 ± 6	2.0 ± 0.4
Cafeteria Diet (CAF) - ACT-335827	615 ± 23	665 ± 26	50 ± 7	2.5 ± 0.5

\*p < 0.05 compared to CAF-Vehicle. Data are presented as mean ± SEM. Source:[1]

**Table 2: Energy Intake and Food Preference**

Group	Total Kcal Intake (weekly)	HF/S Diet Intake (% of total)	SC Diet Intake (% of total)	Snack Intake (% of total)
CAF - Vehicle	1800 ± 150	60 ± 5	20 ± 4	20 ± 3
CAF - ACT-335827	1750 ± 160	45 ± 6	35 ± 5	20 ± 4

\*p < 0.05 compared to CAF-Vehicle. HF/S = High-Fat/Sweet. Data are presented as mean ± SEM. Source:[1]

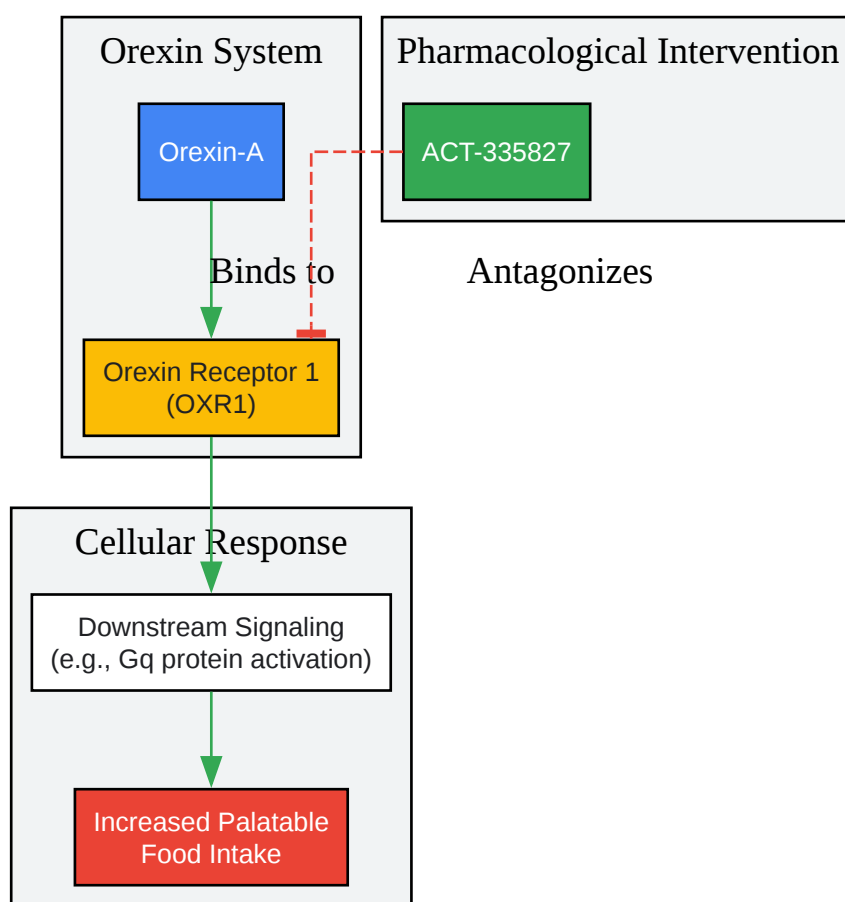
**Table 3: Metabolic Parameters**

Group	Fasting Glucose (mg/dL)	Plasma Triglycerides (mg/dL)	Total Cholesterol (mg/dL)	HDL Cholesterol (% of total)
SC - Vehicle	100 ± 5	100 ± 10	120 ± 8	40 ± 3
CAF - Vehicle	115 ± 7	150 ± 15	140 ± 10	30 ± 2
CAF - ACT-335827	110 ± 6	145 ± 12	135 ± 9	38 ± 3*

\*p < 0.05 compared to CAF-Vehicle. HDL = High-Density Lipoprotein. Data are presented as mean ± SEM. Source:[1]

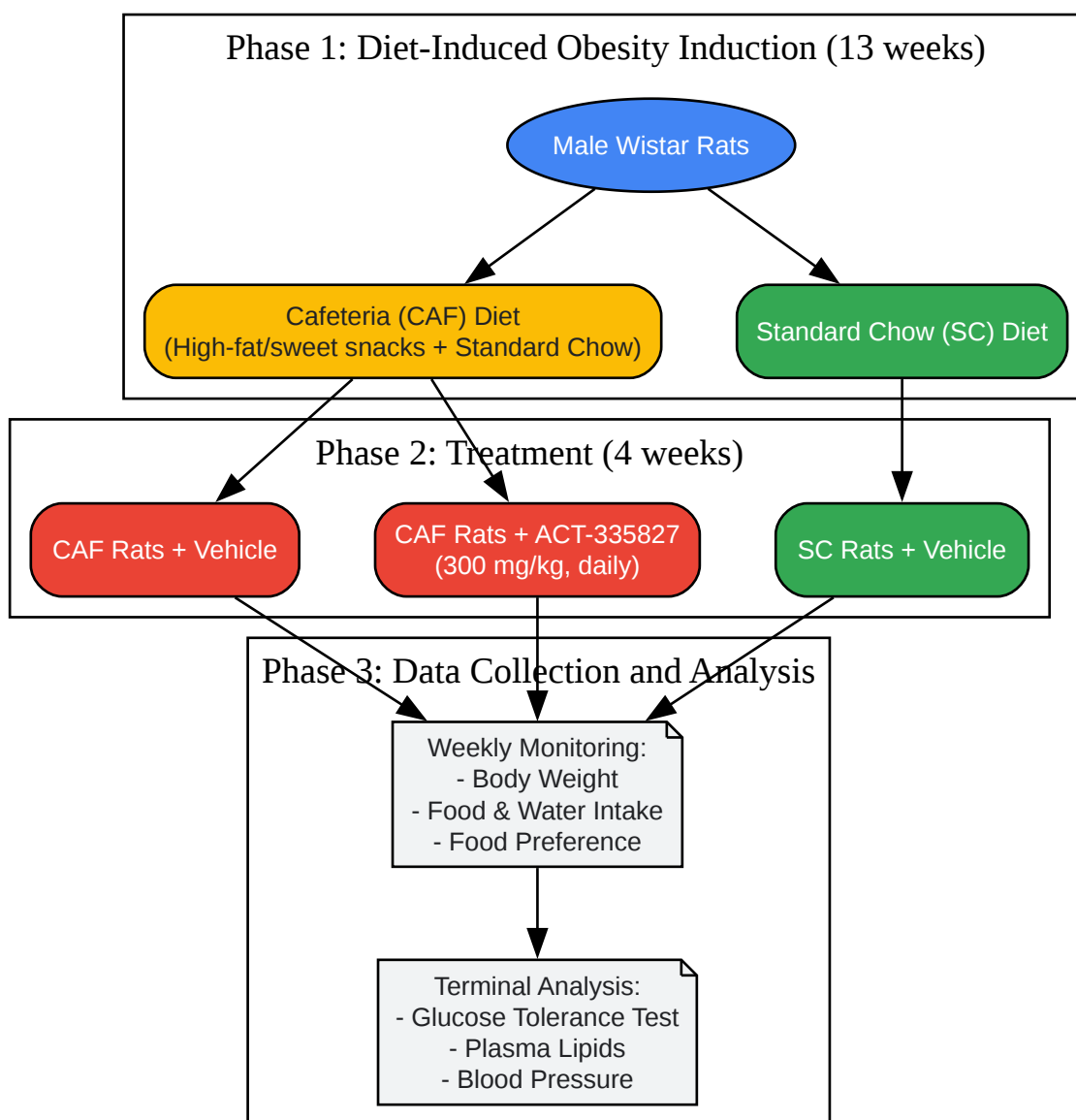
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ACT-335827** and the experimental design used to evaluate its effects.



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Caption: Mechanism of **ACT-335827** as an OX1R antagonist.



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Caption: Experimental workflow for studying **ACT-335827** in DIO rats.

## Experimental Protocols

### Animal Model and Diet-Induced Obesity

- Animal Model: Male Wistar rats are used for this protocol.
- Housing: Rats are individually housed with a 12-hour light/dark cycle.

- Diet-Induced Obesity:
  - For 13 weeks, one group of rats is fed a cafeteria (CAF) diet.[\[1\]](#)[\[2\]](#)
  - The CAF diet consists of intermittent access to highly palatable, energy-dense human snacks in addition to a constant free choice between a high-fat/sweet (HF/S) diet and standard chow (SC).[\[1\]](#)[\[2\]](#)
  - A control group is fed only SC.[\[1\]](#)[\[2\]](#)

## Drug Administration

- Compound: **ACT-335827** is administered as a selective OXR1 antagonist.
- Vehicle: The specific vehicle for **ACT-335827** should be determined based on its solubility and stability.
- Treatment Groups:
  - SC-Vehicle: SC-fed rats receive daily vehicle injections.
  - CAF-Vehicle: CAF-fed rats receive daily vehicle injections.
  - CAF-**ACT-335827**: CAF-fed rats receive daily injections of **ACT-335827** at a dose of 300 mg/kg.[\[1\]](#)
- Administration:
  - Treatment is administered daily for 4 weeks.[\[1\]](#)
  - Injections are given 2 hours before the onset of the dark phase to coincide with the start of the active feeding period.[\[1\]](#)

## Key Experimental Measurements

- Food and Water Intake:
  - Measure the consumption of SC, HF/S diet, snacks, and water daily.

- Calculate the total caloric intake and the percentage of intake from each food source weekly.[\[1\]](#)
- Body Weight and Feed Efficiency:
  - Record body weight weekly.
  - Calculate feed efficiency as the ratio of body weight gain (in grams) to total energy intake (in kcal).
- Glucose Homeostasis:
  - Perform an oral glucose tolerance test (OGTT) after an overnight fast (16 hours).[\[1\]](#)
  - Administer a 2 g/kg glucose solution orally.
  - Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.
- Plasma Lipid Analysis:
  - Collect blood samples after an overnight fast.
  - Measure plasma levels of triglycerides, total cholesterol, and high-density lipoprotein (HDL) cholesterol using standard enzymatic assays.[\[1\]](#)
- Blood Pressure:
  - Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.

## Conclusion

Chronic administration of the OXR1 antagonist **ACT-335827** in a rat model of diet-induced obesity and metabolic syndrome leads to a shift in food preference away from a high-fat/sweet diet towards standard chow.[\[1\]](#)[\[2\]](#) While it did not significantly reduce overall caloric intake or body weight, it did increase the proportion of HDL cholesterol.[\[1\]](#)[\[2\]](#) These findings suggest that OXR1 blockade may have a modest impact on specific metabolic parameters in this model.[\[2\]](#)

Further research is warranted to explore the full therapeutic potential of OXR1 antagonism in the context of obesity and metabolic disorders.

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## References

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- 2. The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced obesity associated with metabolic syndrome - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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